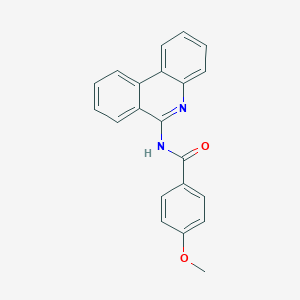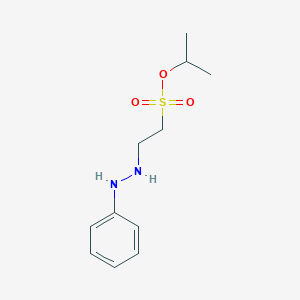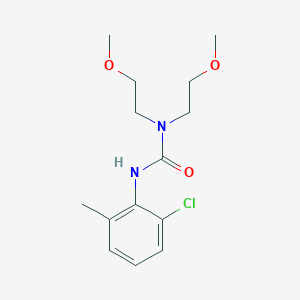
N'-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.707 g/mol . This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and two methoxyethyl groups attached to a urea moiety. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea typically involves the reaction of 2-chloro-6-methylaniline with bis(2-methoxyethyl)carbodiimide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and the urea moiety play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea can be compared with other similar compounds such as:
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide: This compound has a similar chloro-substituted phenyl ring but differs in the functional groups attached to the nitrogen atom.
1-(2-Chloro-6-methylphenyl)-3-(2-methoxyethyl)urea: This compound is structurally similar but lacks one of the methoxyethyl groups, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
62593-73-1 |
|---|---|
Molekularformel |
C14H21ClN2O3 |
Molekulargewicht |
300.78 g/mol |
IUPAC-Name |
3-(2-chloro-6-methylphenyl)-1,1-bis(2-methoxyethyl)urea |
InChI |
InChI=1S/C14H21ClN2O3/c1-11-5-4-6-12(15)13(11)16-14(18)17(7-9-19-2)8-10-20-3/h4-6H,7-10H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
UGZGPBLNGDBHBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)N(CCOC)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
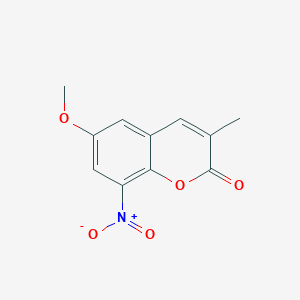
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)


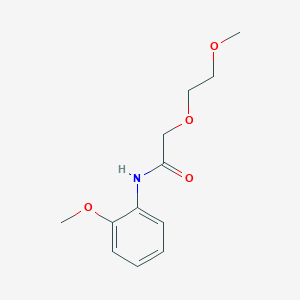
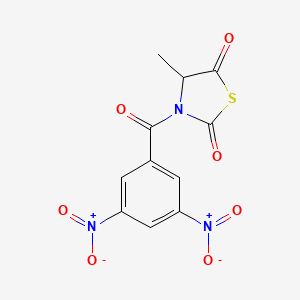
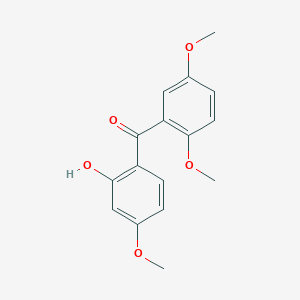
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
